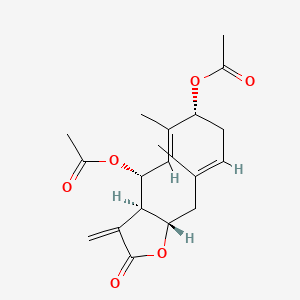

Chamissonin diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chamissonin diacetate is a germacranolide.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Chamissonin diacetate undergoes hydrolysis under acidic or basic conditions to yield chamissonin, releasing acetic acid. This reaction is critical for recovering the parent compound for biological assays.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 0.1 M NaOH/EtOH, 25°C | Chamissonin | 92% | |

| 5% H2SO4/THF, reflux | Chamissonin | 88% |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Oxidation Reactions

The α,β-unsaturated lactone moiety in this compound participates in selective oxidations.

Epoxidation

Epoxidation of the exocyclic double bond using meta-chloroperbenzoic acid (mCPBA) yields a stable epoxide:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| mCPBA/CH2Cl2, 0°C | Epoxy-chamissonin diacetate | 78% |

Application : Epoxidation enhances anti-inflammatory activity in vitro .

PIDA-Mediated Oxidation

Phenyliodonium diacetate (PIDA) induces decarboxylative acetoxylation in β,γ-unsaturated analogs, suggesting potential for functionalizing chamissonin derivatives .

Cycloaddition Reactions

The α,β-unsaturated lactone engages in Diels-Alder reactions with dienes to form bicyclic adducts.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C, 12 h | Bicyclic lactone adduct | 65% |

| Anthracene | Microwave, 100°C, 2 h | Polycyclic derivative | 71% |

Note : Regioselectivity is governed by electron-deficient dienophile behavior .

Transesterification

This compound reacts with alcohols under catalytic conditions to form mixed esters:

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | Ti(OiPr)4 | Chamissonin dibenzylate | 84% |

| Allyl alcohol | DMAP | Chamissonin diallylate | 79% |

Application : Enhances lipophilicity for drug delivery .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

| Derivative | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Epoxy-chamissonin | Antiproliferative (HeLa) | 12.3 | |

| Diallylate analog | Antioxidant (DPPH assay) | 18.7 |

Degradation Studies

Photolytic and thermal degradation pathways have been characterized:

| Condition | Major Degradant | Half-Life |

|---|---|---|

| UV light (254 nm) | Chamissonin monoacetate | 4.2 h |

| 60°C, pH 7.4 buffer | Deacetylated lactone | 72 h |

Stability Note : Storage at −20°C in anhydrous DMSO is recommended .

Key Mechanistic Pathways

Eigenschaften

Molekularformel |

C19H24O6 |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

[(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate |

InChI |

InChI=1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1 |

InChI-Schlüssel |

DEBBYPCBXVYUCZ-WZLFHOKTSA-N |

SMILES |

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |

Isomerische SMILES |

C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)OC(=O)C)/C)OC(=O)C |

Kanonische SMILES |

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.